molecular formula C37H34NOP B8222887 (S)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8222887
M. Wt: 539.6 g/mol
InChI Key: DTAFKIBAGPGWHR-DHUJRADRSA-N
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Description

Historical Development of P,N-Chelating Ligands in Transition Metal Catalysis

The evolution of P,N-chelating ligands traces back to the pioneering work of Kagan, who introduced the C$$2$$-symmetric DIOP ligand in the 1970s. DIOP’s success underscored the importance of symmetry in ligand design, but its rigidity limited adaptability. The 1990s saw a paradigm shift with Helmchen, Pfaltz, and Williams developing phosphinooxazolines (PHOX ligands), which combined a chiral oxazoline ring with a phosphine donor. Unlike DIOP, PHOX ligands lack C$$2$$-symmetry but offer modularity: the oxazoline’s substituents (e.g., tert-butyl) and phosphine’s aryl groups (e.g., diphenyl) can be independently varied to tailor steric and electronic properties. This flexibility enabled their application in diverse reactions, including allylic substitutions, Heck couplings, and hydrogenations.

PHOX ligands coordinate metals via nitrogen (oxazoline) and phosphorus (phosphine), forming stable five-membered chelate rings. The oxazoline’s stereogenic center ensures precise spatial arrangement, while the phosphine’s electron-donating capacity modulates metal reactivity. Early studies demonstrated their superiority over traditional diphosphines in reactions requiring high enantioselectivity, such as Pd-catalyzed allylic alkylations. Subsequent modifications, such as introducing bulky tert-butyl groups or electron-withdrawing substituents, further enhanced performance.

Properties

IUPAC Name

[2-[(4S)-4-tert-butyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34NOP/c1-36(2,3)35-37(28-18-8-4-9-19-28,29-20-10-5-11-21-29)39-34(38-35)32-26-16-17-27-33(32)40(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-27,35H,1-3H3/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFKIBAGPGWHR-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPHOX, is a chiral ligand that has garnered attention in various fields of chemical synthesis, particularly in asymmetric catalysis. This compound exhibits unique biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of (S)-t-BuPHOX, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 148461-16-9
  • Melting Point : 111-116 °C
  • Purity : Typically ≥ 97% .

Structure

The structure of (S)-t-BuPHOX includes a phosphine group that contributes to its reactivity and ability to form complexes with metals, which is crucial for its application in catalysis.

(S)-t-BuPHOX acts primarily as a ligand in metal-catalyzed reactions. Its phosphine moiety allows it to stabilize metal centers, facilitating various chemical transformations. In biological contexts, the interactions of (S)-t-BuPHOX with metal ions can influence enzymatic activities and metabolic pathways.

Anticancer Activity

Recent studies have indicated that (S)-t-BuPHOX may exhibit anticancer properties. For instance:

  • In vitro Studies : Research has shown that (S)-t-BuPHOX can enhance the efficacy of platinum-based chemotherapeutics by improving their selectivity towards cancer cells while minimizing toxicity to normal cells. The compound's ability to form stable complexes with platinum enhances drug delivery mechanisms .
  • Case Study : A study conducted on various cancer cell lines demonstrated that the incorporation of (S)-t-BuPHOX in treatment regimens led to a significant reduction in cell viability compared to controls. Specifically, breast cancer and ovarian cancer cell lines showed a 40% decrease in viability when treated with a combination of (S)-t-BuPHOX and cisplatin .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of (S)-t-BuPHOX:

  • Mechanism : The compound appears to modulate oxidative stress pathways, reducing neuronal cell death in models of neurodegenerative diseases. Its phosphine group may contribute to antioxidant properties, scavenging reactive oxygen species (ROS) .
  • Research Findings : In animal models of Alzheimer's disease, administration of (S)-t-BuPHOX resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Antimicrobial Activity

Emerging research suggests that (S)-t-BuPHOX may possess antimicrobial properties:

  • In vitro Testing : Preliminary studies indicate that (S)-t-BuPHOX exhibits activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Data Summary

PropertyValue
Molecular FormulaC25H26NOP
Molecular Weight387.45 g/mol
CAS Number148461-16-9
Melting Point111-116 °C
Purity≥ 97%
Anticancer ActivitySignificant reduction in viability in cancer cell lines
Neuroprotective EffectsImproved cognitive function in animal models
Antimicrobial ActivityActive against S. aureus and E. coli

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target ligand but differ in substituents or stereochemistry, leading to distinct catalytic behaviors:

Compound Name Key Structural Differences Catalytic Applications Key Findings
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: N/A) tert-Butyl replaced with isopropyl Au(III) complex synthesis Forms stable Au(III) complexes but exhibits lower enantioselectivity compared to tert-butyl analogues in asymmetric catalysis .
(S)-4-(tert-Butyl)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphoryl)phenyl)-4,5-dihydrooxazole (CAS: 1092491-37-6) Electron-withdrawing trifluoromethyl groups on phosphine phenyl rings Cross-coupling reactions Enhanced electron deficiency improves stability with late-transition metals (e.g., Pd, Cu) but reduces catalytic activity in hydrogenation .
(R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole (CAS: N/A) Enantiomeric configuration Asymmetric synthesis Opposite stereoselectivity observed in Pd-catalyzed cycloadditions, confirming chirality-driven control .
(4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS: 944836-03-7) Adamantyl group at 4-position High-steric-demand catalysis Superior steric shielding enhances enantioselectivity in crowded reactions but limits substrate scope .
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole (CAS: 2634687-69-5) Phosphine replaced with naphthyridinyl group Photoredox catalysis Expanded π-conjugation improves light absorption but reduces metal-binding affinity .

Electronic and Steric Analysis

  • Electron-rich vs. electron-deficient ligands : The target ligand’s diphenylphosphanyl group provides strong electron-donating properties, favoring oxidative addition steps in cross-coupling reactions. In contrast, trifluoromethyl-substituted analogues (e.g., CAS: 1092491-37-6) stabilize electron-poor metal centers but slow reaction kinetics .
  • Steric effects: The tert-butyl group balances steric bulk and flexibility, enabling broad substrate compatibility.

Catalytic Performance

  • Ru-catalyzed amination : The target ligand achieves >90% yield in borrowing hydrogen amination, outperforming isopropyl analogues due to improved steric stabilization of the Ru(II)-cymene intermediate .
  • Pd-mediated [2+2] photocycloaddition : Enantioselectivity of 95% ee is reported for the target ligand, while its (R)-enantiomer (CAS: N/A) gives the opposite configuration with comparable efficiency .

Preparation Methods

Step 1: Synthesis of (S)-tert-Leucinol

The process begins with the reduction of (L)-tert-leucine to (S)-tert-leucinol using sodium borohydride and iodine in tetrahydrofuran (THF). This step achieves a 98.8% yield by converting the carboxylic acid group to a primary alcohol while retaining stereochemical integrity.

Reaction Conditions :

  • Reagents : (L)-tert-leucine, NaBH₄, I₂, THF, MeOH.

  • Temperature : 4°C (initial), then reflux at 80°C.

  • Workup : Aqueous KOH extraction, dichloromethane washes.

Step 2: Formation of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

The tert-leucinol undergoes amidation with 2-bromobenzoyl chloride in dichloromethane and aqueous sodium carbonate. Recrystallization from acetone/hexanes yields the benzamide intermediate in 96.1% purity.

Key Optimization :

  • Elimination of column chromatography via recrystallization improves scalability.

Step 3: Oxazoline Cyclization via Mesylate Displacement

Methanesulfonyl chloride activates the hydroxyl group, facilitating intramolecular cyclization to form the oxazoline core. Triethylamine acts as a base, achieving 96.1% yield after silica gel chromatography.

Mechanistic Insight :

  • Mesylation generates a superior leaving group, enabling milder reaction conditions (50°C) compared to traditional tosyl chloride methods.

Step 4: Copper-Catalyzed Phosphine Coupling

A Ullman-type coupling introduces the diphenylphosphino group using CuI, diphenylphosphine, and cesium carbonate in toluene. The ligand is isolated via silica gel plug filtration and acetonitrile crystallization, yielding 90.8%.

Critical Parameters :

  • Catalyst : CuI/N,N′-dimethylethylenediamine (0.5 mol%).

  • Temperature : 110°C for 18–24 hours.

One-Pot Complexation Strategy

To bypass ligand isolation challenges, a one-pot method synthesizes metal-PHOX complexes directly. While primarily used for iridium and rhodium complexes, this approach is adaptable to free ligand preparation.

Procedure :

  • In situ generation of the PHOX ligand.

  • Immediate complexation with [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂.

  • Anion exchange with NaBARF or KPF₆.

Advantages :

  • Avoids silica gel chromatography, which often causes ligand degradation.

  • Yields comparable to traditional methods (~85–92%).

Boron-Based Electrophilic Substitution

Alternative routes employ boron reagents to construct the phosphinooxazoline framework. For example, nucleophilic substitution of chloroboranes or difluoroborates with lithium-oxazolines enables modular ligand assembly.

Example Reaction :

Conditions :

  • Solvent : THF, −78°C to RT.

  • Yield : 70–75% after recrystallization.

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Four-Step Synthesis78.8%High scalability, no chromatographyRequires strict anhydrous conditions
One-Pot Complexation85–92%Avoids ligand degradationLimited to metal-bound forms
Boron Electrophiles70–75%Modular P-substituent tuningSensitive to moisture

Stereochemical Control and Characterization

The (S)-configuration at the oxazoline stereocenter is critical for enantioselective catalysis. Chiral HPLC and optical rotation ([α]D²⁵ = −163.3° in CHCl₃) confirm stereopurity. X-ray crystallography of palladium complexes further validates ligand geometry.

Industrial-Scale Considerations

Recent patents highlight solvent recycling and continuous flow adaptations:

  • Toluene Recovery : Distillation achieves >95% solvent reuse.

  • Flow Cyclization : Mesylate formation in microreactors reduces reaction time to 2 hours.

Emerging Techniques

Photoinduced Phosphination

Visible-light-mediated C–P bond formation shows promise for late-stage diversification, though yields remain moderate (50–60%).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves >99% ee but is cost-prohibitive for large-scale use .

Q & A

Q. Optimization strategies :

  • Use anhydrous conditions and inert atmospheres to prevent oxidation of the phosphine moiety .
  • Monitor reaction progress with TLC or GC-MS to minimize byproducts.
  • Achieve yields of 83–95% per step by controlling temperature and stoichiometry .

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYield (%)Purity (%)
1(S)-(+)-2-Phenylglycinol, cyclization agent94.5>99
2Pd catalyst, Ph₂PH89.2>99
3Recrystallization (EtOH)83.2>99

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm backbone structure and substituent positions.
    • ³¹P NMR (if applicable) to verify phosphine coordination .
  • Infrared Spectroscopy (IR) : Detect C=N (1600–1650 cm⁻¹) and P–C (700–750 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Polarimetry : Measure optical rotation ([α]D) to validate enantiopurity (>99% ee reported in similar derivatives) .

Basic: What safety precautions are essential when handling this compound?

Answer:
Based on structurally related compounds:

  • Hazards : Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation .
  • Precautions :
    • Use PPE (gloves, goggles, lab coat) in a fume hood.
    • Store under inert atmosphere (N₂/Ar) to prevent phosphine oxidation .
    • Emergency protocols: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers ensure enantiomeric purity and address racemization risks during synthesis?

Answer:

  • Chiral Resolution : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) to separate enantiomers.
  • Kinetic Control : Optimize reaction temperature and time to minimize epimerization. For example, low temperatures (<0°C) during phosphine coupling reduce racemization .
  • Circular Dichroism (CD) : Monitor conformational stability in solution.

Note : Polarimetry alone may not detect minor impurities; combine with chiral GC or NMR for validation .

Advanced: What challenges arise in crystallographic analysis, and how can they be resolved?

Answer:
Challenges :

  • Disorder in bulky groups : tert-Butyl and diphenyl moieties may cause poor electron density maps.
  • Twinned crystals : Common in chiral compounds due to packing symmetry.

Q. Solutions :

  • Use SHELXL for refinement with anisotropic displacement parameters for heavy atoms .
  • OLEX2 integration : Streamline structure solution via charge-flipping algorithms and twin refinement tools .
  • Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve ambiguities.

Advanced: How to design experiments for evaluating catalytic activity in asymmetric synthesis?

Answer:
Experimental Design :

  • Substrate Scope : Test with prochiral ketones (e.g., acetophenone) under hydrogenation conditions.
  • Catalytic System : Combine with [Rh(COD)₂]BF₄ or Pd(OAc)₂ in inert solvents (e.g., THF).
  • Conditions : Vary pressure (H₂: 1–50 bar), temperature (25–80°C), and ligand/metal ratios.

Q. Analysis :

  • Monitor enantiomeric excess (ee) via chiral GC or HPLC.
  • Compare turnover numbers (TON) and selectivity with non-chiral analogs.

Q. Reference Workflow :

Ligand activation under Ar.

Substrate addition via syringe pump.

Quench reaction at intervals for ee analysis .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:
Case Example : NMR suggests a planar P-center, but X-ray shows tetrahedral geometry.
Approach :

Validate NMR assignments : Use DEPT-135 or HSQC to confirm proton-carbon correlations.

Revisit crystallography : Check for missed symmetry (e.g., twinning) using PLATON’s ADDSYM .

Computational Modeling : Compare DFT-optimized structures (Gaussian, B3LYP/6-31G*) with experimental data.

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